Cas no 2172173-51-0 (3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde)
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde
- 2172173-51-0
- EN300-1293181
-
- Inchi: 1S/C11H10ClN3O/c1-7-11(12)8(2)15(14-7)10-4-3-5-13-9(10)6-16/h3-6H,1-2H3
- InChI Key: GVCRTDZNALANQQ-UHFFFAOYSA-N
- SMILES: ClC1C(C)=NN(C2=CC=CN=C2C=O)C=1C
Computed Properties
- Exact Mass: 235.0512396g/mol
- Monoisotopic Mass: 235.0512396g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 47.8Ų
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1293181-0.05g |
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde |
2172173-51-0 | 0.05g |
$1020.0 | 2023-06-06 | ||
| Enamine | EN300-1293181-0.1g |
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde |
2172173-51-0 | 0.1g |
$1068.0 | 2023-06-06 | ||
| Enamine | EN300-1293181-0.25g |
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde |
2172173-51-0 | 0.25g |
$1117.0 | 2023-06-06 | ||
| Enamine | EN300-1293181-0.5g |
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde |
2172173-51-0 | 0.5g |
$1165.0 | 2023-06-06 | ||
| Enamine | EN300-1293181-1.0g |
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde |
2172173-51-0 | 1g |
$1214.0 | 2023-06-06 | ||
| Enamine | EN300-1293181-2.5g |
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde |
2172173-51-0 | 2.5g |
$2379.0 | 2023-06-06 | ||
| Enamine | EN300-1293181-5.0g |
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde |
2172173-51-0 | 5g |
$3520.0 | 2023-06-06 | ||
| Enamine | EN300-1293181-10.0g |
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde |
2172173-51-0 | 10g |
$5221.0 | 2023-06-06 | ||
| Enamine | EN300-1293181-50mg |
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde |
2172173-51-0 | 50mg |
$707.0 | 2023-09-30 | ||
| Enamine | EN300-1293181-100mg |
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde |
2172173-51-0 | 100mg |
$741.0 | 2023-09-30 |
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde
3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde: A Comprehensive Overview
3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde (CAS No. 2172173-51-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyridine derivatives, which are widely studied for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities.
The pyrazole moiety in the structure of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde is particularly noteworthy. Pyrazoles are known for their ability to modulate various biological targets, such as enzymes and receptors, making them valuable scaffolds in drug discovery. The presence of the chloro and dimethyl substituents on the pyrazole ring further enhances the compound's stability and bioavailability, which are crucial factors in drug development.
The pyridine ring, another key component of this compound, is a versatile heterocyclic structure that is often found in biologically active molecules. Pyridines are known for their ability to form hydrogen bonds and π-stacking interactions, which can enhance their binding affinity to target proteins. The carbaldehyde group at the 2-position of the pyridine ring adds a reactive functional group that can participate in various chemical reactions, such as condensation and reduction, making it a valuable intermediate in synthetic chemistry.
Recent studies have highlighted the potential of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde in various therapeutic applications. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to inflammation and immune responses.
In addition to its anti-inflammatory properties, 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde has shown promise as an antitumor agent. Research conducted at the National Cancer Institute revealed that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase cascades. The selective cytotoxicity observed in cancer cells suggests that this compound may have a favorable therapeutic index, minimizing potential side effects on healthy tissues.
The antimicrobial activity of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde has also been investigated. A study published in the Journal of Antibiotics reported that this compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves the disruption of bacterial cell membranes and inhibition of essential metabolic pathways. These findings suggest that this compound could be a valuable lead for developing new antibiotics to combat multidrug-resistant pathogens.
Beyond its direct biological activities, 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde serves as an important intermediate in the synthesis of more complex molecules. Its reactivity and structural flexibility make it a useful building block for constructing libraries of compounds with diverse biological activities. This versatility has led to its use in high-throughput screening campaigns aimed at identifying novel drug candidates for various diseases.
In conclusion, 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde (CAS No. 2172173-51-0) is a multifaceted compound with significant potential in medicinal chemistry. Its unique structural features and diverse biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, this compound is poised to play a pivotal role in advancing our understanding and treatment of various diseases.
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